3-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
3-Chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a chloro group, a fluorophenyl group, and a thieno[3,4-c]pyrazol moiety
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that similar compounds have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
It is known that similar compounds interact with their targets and cause changes in the biological system . For instance, some indole derivatives have shown various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Pathways
Similar compounds have been found to affect the ras/raf/mek/erk signal transduction, a key oncogenic pathway implicated in a variety of human cancers .
Pharmacokinetics
The presence of chlorine in low molecular weight compounds is known to affect its biological activity by altering the electrophilicity of carbon in the c-cl bond .
Result of Action
Similar compounds have been found to produce free radicals and reactive oxygen species (ros) through their routine metabolic pathways, which increase dramatically under cellular damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps, starting with the construction of the thieno[3,4-c]pyrazol core This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene derivatives and hydrazine
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods such as recrystallization or chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of different functional groups, leading to derivatives with varied biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, this compound may serve as a tool for studying biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic interventions in diseases such as cancer, inflammation, and infectious diseases.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.
Comparison with Similar Compounds
3-Chloro-N-(2-fluorophenyl)benzamide
2-Iodo-N-(4-bromophenyl)benzamide
2,6-Difluoro-3-methylbenzamide, N-(3-chloro-4-fluorophenyl)-
Uniqueness: 3-Chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide stands out due to its unique structural features, which include the thieno[3,4-c]pyrazol core
Properties
IUPAC Name |
3-chloro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3OS/c19-12-3-1-2-11(8-12)18(24)21-17-15-9-25-10-16(15)22-23(17)14-6-4-13(20)5-7-14/h1-8H,9-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXECWLAJUNKIAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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